molecular formula C14H9F3O3 B6384208 5-(4-Carboxyphenyl)-3-trifluoromethylphenol CAS No. 1261990-18-4

5-(4-Carboxyphenyl)-3-trifluoromethylphenol

Cat. No.: B6384208
CAS No.: 1261990-18-4
M. Wt: 282.21 g/mol
InChI Key: BVXJOJKTMCAUSQ-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-3-trifluoromethylphenol: is an organic compound characterized by the presence of a carboxyphenyl group and a trifluoromethyl group attached to a phenol ring

Properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-5-10(6-12(18)7-11)8-1-3-9(4-2-8)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJOJKTMCAUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686602
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-18-4
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . This method allows for the precise introduction of the desired functional groups onto the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Carboxyphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxyphenyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Carboxyphenyl)-3-trifluoromethylphenol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical modifications, making it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a photodynamic therapy agent. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeting cancer cells and other pathological conditions .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. For example, metalloporphyrin derivatives have shown potential in treating diseases such as leishmaniasis .

Industry: In industrial applications, this compound is used in the development of advanced materials, including sensors and catalysts. Its unique chemical properties enable the creation of materials with enhanced performance and stability .

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol involves its ability to interact with various molecular targets and pathways. For instance, in photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to oxidative damage to cellular components and ultimately cell death . The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative stress.

Comparison with Similar Compounds

Uniqueness: 5-(4-Carboxyphenyl)-3-trifluoromethylphenol is unique due to the presence of both carboxyphenyl and trifluoromethyl groups, which impart distinct chemical reactivity and stability. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

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